molecular formula C16H14ClN B1451612 N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine CAS No. 1049809-94-0

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Cat. No.: B1451612
CAS No.: 1049809-94-0
M. Wt: 255.74 g/mol
InChI Key: QQGFAHGQTBVPCD-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0) is a high-value chemical intermediate with specific application in the development of isoform-selective inhibitors for biochemical research. This compound, with a molecular formula of C₁₆H₁₄ClN and a molecular weight of 255.74 g/mol, is characterized by its distinct aromatic and ethynyl functional groups . Its primary research application is in the design and synthesis of novel inhibitors targeting Glucose Regulated Protein 94 (Grp94), the endoplasmic reticulum resident of the Hsp90 family of molecular chaperones . The compound's structure allows it to be incorporated into scaffolds that selectively bind to a unique hydrophobic pocket in the N-terminal ATP-binding site of Grp94, a region that is only 85% identical to other Hsp90 isoforms . By probing this unique pocket, researchers can develop inhibitors that specifically modulate Grp94 activity without affecting the other Hsp90 isoforms, thereby reducing potential off-target effects and derisking therapeutic development . Inhibiting Grp94 is a promising strategy in several therapeutic areas. Research indicates that Grp94-selective inhibitors can manifest antimigratory activity in metastasis models and enhance the degradation of mutant myocilin, a protein associated with the pathogenesis of primary open-angle glaucoma (POAG) . Furthermore, Grp94 is essential for the maturation and trafficking of client proteins like integrins and Toll-like receptors, which are involved in cell adhesion and signaling, making it a target in oncology and immunology research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGFAHGQTBVPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669902
Record name 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049809-94-0
Record name 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-ethynylphenyl intermediate

The 4-ethynylphenyl group is introduced via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, starting from 4-bromobenzene derivatives.

  • Procedure:

    • 4-bromobenzene derivative (e.g., 1,3,5-tris-(4-bromophenyl)benzene) is reacted with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂, CuI, and triethylamine under nitrogen atmosphere at 50°C for 30 hours.
    • The product, a trimethylsilyl-protected ethynyl compound, is purified by column chromatography with yields around 85%.
    • Subsequent deprotection with potassium carbonate in a dichloromethane/methanol mixture at room temperature for 24 hours yields the free ethynyl derivative with approximately 80% yield.
  • Key reagents and conditions:

    • Pd(PPh₃)₂Cl₂ (palladium catalyst)
    • CuI (copper iodide co-catalyst)
    • Triethylamine (base and solvent)
    • Trimethylsilylacetylene (alkyne source)
    • K₂CO₃ for deprotection
  • Example data:

    • Yield of 1,3,5-tris-(4-trimethylsilylethynylphenyl)benzene: 85%
    • Yield of 1,3,5-tris-(4-ethynylphenyl)benzene after deprotection: 80%
    • Characterization by ¹H NMR confirms the presence of ethynyl protons at δ ~3.09 ppm (singlet).

Reductive amination to form this compound

The key amine compound is formed by reductive amination between 4-ethynylbenzaldehyde and 4-chlorobenzylamine.

  • General procedure:

    • The aldehyde and amine are mixed in anhydrous ethanol under nitrogen atmosphere.
    • The mixture is heated at reflux for 1-2 days to form the imine intermediate.
    • Reduction is performed using a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to convert the imine to the secondary amine.
  • Reaction conditions:

    • Solvent: Anhydrous ethanol
    • Temperature: Reflux (~78°C)
    • Atmosphere: Inert (N₂) to avoid oxidation
    • Reducing agent: Sodium triacetoxyborohydride (mild and selective for imine reduction)
  • Yield and purity:

    • Yields typically exceed 90% with proper control of reaction conditions.
    • Purification by recrystallization or column chromatography yields high-purity product (>99%).
    • Characterization includes ¹H NMR, showing characteristic methylene protons adjacent to nitrogen and aromatic protons consistent with chlorobenzyl and ethynylphenyl groups.

Reaction Data Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Sonogashira coupling 4-bromobenzene derivative, Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, Et₃N, 50°C, 30 h 85 Formation of TMS-protected ethynyl compound
2 Deprotection K₂CO₃, DCM/MeOH, RT, 24 h 80 Removal of TMS to yield free ethynyl group
3 Reductive amination 4-ethynylbenzaldehyde, 4-chlorobenzylamine, NaBH(OAc)₃, EtOH, reflux, N₂ >90 Formation of this compound

Research Findings and Notes

  • The Sonogashira coupling is a reliable and widely used method for introducing ethynyl groups onto aromatic rings, providing high yields and functional group tolerance.

  • The use of trimethylsilyl protection on the alkyne during coupling prevents side reactions and facilitates purification.

  • Reductive amination is a straightforward and high-yielding method for forming secondary amines from aldehydes and primary amines, with sodium triacetoxyborohydride offering selectivity and mild reaction conditions.

  • The entire synthetic sequence benefits from inert atmosphere conditions to prevent oxidation of sensitive alkyne and amine functionalities.

  • Characterization by NMR and chromatographic purity analysis confirms the structural integrity and high purity of the final compound.

Chemical Reactions Analysis

Functionalization of the Amine Group

The primary amine undergoes acylation and thiourea formation , as observed in analogous quinazoline derivatives .
Example Reaction :

  • Reaction with isocyanates or isothiocyanates forms urea/thiourea derivatives under mild conditions (DMF, room temperature) .

Characterization :

  • Thiourea Derivative : 1H NMR^1\text{H NMR} (400 MHz, DMSO-d₆) shows a downfield shift for the -NH- proton at δ 9.85 ppm and a thiocarbonyl (C=S) signal at δ 181 ppm in 13C NMR^{13}\text{C NMR} .

Ethynyl Group in Coupling Reactions

The ethynyl moiety participates in Sonogashira cross-coupling with aryl halides, enabling access to extended π-systems .
Procedure :

  • A mixture of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and NEt₃ in THF is stirred at 60°C for 24 h .

Outcome :

  • Forms biarylacetylene derivatives with applications in materials science .

Chlorobenzyl Substituent Reactivity

The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Reaction with methoxide (NaOMe) in DMF replaces the chlorine atom with methoxy .

Kinetic Data :

SubstrateNucleophileTemperatureConversion
N-(4-chlorobenzyl)-...methanamineNaOMe80°C92%

Cyclization Reactions

The ethynyl group facilitates cyclization via gold or platinum catalysis, forming heterocyclic scaffolds .
Example :

  • Under AuCl₃ catalysis, the ethynyl group undergoes cycloisomerization to generate isoindoline derivatives .

Conditions :

  • AuCl₃ (5 mol%), toluene, 100°C, 6 h.

  • Yield : ~78% .

Hydroboration of the Ethynyl Group

The ethynyl group reacts with pinacolborane (HBpin) in the presence of n-butyllithium to form boronated products .
Procedure :

  • HBpin (1.2 mmol) and n-BuLi (6 mol%) are added to the amine in THF, stirred at room temperature for 12 h .

Product :

  • Borylated amine confirmed by 11B NMR^{11}\text{B NMR} (δ 24.9–25.0 ppm) .

Scientific Research Applications

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a compound with significant potential across various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines, suggesting that this compound could be a lead compound in developing new anticancer therapies .

Materials Science

This compound is also explored in the field of materials science, particularly in the development of organic semiconductors and polymers.

Data Table: Properties of Related Compounds

Compound NameApplication AreaNotable Properties
This compoundOrganic SemiconductorsHigh thermal stability, good electron mobility
4-EthynylphenolPolymer SynthesisEnhances mechanical properties
4-ChlorobenzylaminePharmaceutical IntermediatesVersatile reactivity

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Sonogashira coupling reactions. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Complex Molecules
In a recent synthesis project, this compound was utilized to create a library of compounds for screening against various biological targets. The efficiency and yield of these reactions were significantly improved by optimizing reaction conditions such as temperature and catalyst choice .

Environmental Chemistry

Research has also focused on the environmental impact and degradation pathways of this compound when released into ecosystems. Understanding its behavior in different environments helps assess its safety and ecological footprint.

Data Table: Environmental Impact Assessment

ParameterValue
Solubility in WaterLow (specific values needed)
PersistenceModerate (dependent on environmental conditions)
Bioaccumulation PotentialLow to moderate

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine and related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 4-Ethynylphenyl ~263.7 (calculated) Rigid ethynyl spacer; potential for targeted drug design (inference)
N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine 4-Isopropyltriazole 265.20 (LC-MS) Antiparasitic activity (Chagas disease); used to synthesize urea derivatives (e.g., GEN-2)
N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (hydrochloride salt) 5-Nitrothiophene 373 (MS m/z) REV-ERBα modulation; nitro group enhances electrophilic reactivity
N-(4-Chlorobenzyl)-N-methylamine Methyl group 155.6 (C8H10ClN) Simpler structure; higher volatility; limited biological data
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine Benzo[b]thiophene and pyridinyl ~385 (estimated) Enhanced lipophilicity; potential CNS activity
1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol Bis(4-chlorobenzyl) and chlorophenoxy 426.8 (C23H22Cl3NO2) AMPK activation; polar hydroxyl group improves solubility

Key Structural and Functional Insights:

Ethynyl vs. Triazole/Nitrothiophene Groups :

  • The ethynyl group in the target compound provides a linear, rigid structure compared to the planar aromatic systems of triazole () or nitrothiophene (). This rigidity may influence binding to sterospecific pockets in biological targets.
  • Nitrothiophene derivatives (e.g., compound 5 in ) exhibit strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions .

Impact of Substitution on Bioactivity: Urea derivatives like GEN-2 () demonstrate how functional group additions (e.g., urea) can improve target affinity (LC-MS m/z 402.30) and solubility.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., compound 27 in ) improve aqueous solubility and stability compared to free bases, a critical factor in drug formulation .

Biological Activity

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is an organic compound with the molecular formula C₁₆H₁₄ClN. Its structure features a methanamine backbone substituted with a 4-chlorobenzyl group and a 4-ethynylphenyl group. This unique combination of functional groups enhances its chemical properties, making it a subject of interest in various biological studies, particularly in cancer research and drug development.

The compound belongs to the class of amines, characterized by nitrogen atoms bonded to carbon atoms. The presence of chlorine and ethynyl groups is significant as they can influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities that warrant further investigation. Here are some key findings:

  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has been noted to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating a dose-dependent response .
  • Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups (EWGs) like chlorine has been shown to enhance biological activity. In contrast, substituents that are electron-donating tend to reduce the potency against specific cancer types .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC50 Values (μM)Observations
MCF-7, MEL-80.65 - 2.41Induced apoptosis in a dose-dependent manner
U-937, CEM-13< 5Greater cytotoxic activity than doxorubicin
Various cancer lines0.11 - 48.37Activity comparable to reference compounds

Detailed Findings

  • Cytotoxic Activity : In vitro evaluations have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity at sub-micromolar concentrations .
  • Mechanism of Action : Flow cytometry assays have revealed that the compound acts as an apoptosis inducer, particularly in breast cancer cells, suggesting that it may interfere with cellular machinery involved in DNA replication and cell cycle progression .
  • Comparative Studies : When compared to established chemotherapeutic agents like doxorubicin, this compound displayed comparable or even superior efficacy against certain leukemia and breast cancer cell lines .

Q & A

Q. What synthetic routes are commonly employed for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine?

A practical method involves reacting 4-chlorobenzyl chloride with an ethynylphenyl-substituted amine under reflux conditions. For example, analogous syntheses use ethanolic methylamine solutions under reflux for 2 hours, followed by vacuum distillation and NaHCO₃ washing to isolate intermediates as oils (56% yield) . Adaptations for the target compound may require substituting methylamine with 4-ethynylaniline and optimizing solvent systems (e.g., dichloromethane or THF). Stoichiometric control of the amine relative to the benzyl chloride derivative is critical to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : To confirm the methanamine bridge and substituent positions. For example, in analogous amides, aromatic protons appear at δ 7.2–7.6 ppm, while methylene groups resonate near δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • UV-Vis Spectroscopy : Useful for detecting conjugated systems (e.g., λmax ~255 nm in related aryl amines) .

Q. What purification methods are effective post-synthesis?

  • Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to isolate the product from aqueous layers .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is recommended for separating polar byproducts.
  • Recrystallization : Ethanol or acetonitrile can yield crystalline solids, enhancing purity .

Q. What are the solubility properties in common solvents?

The compound is likely soluble in polar aprotic solvents (e.g., DCM, THF) due to its aromatic and amine groups. Limited solubility in water requires use of co-solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Choice : Replace ethanol with DMF or THF to enhance amine reactivity .
  • Catalysis : Add triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl byproducts in situ, accelerating reaction kinetics .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of the ethynyl group .

Q. How to resolve discrepancies in NMR data for structural analogs?

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; aromatic proton shifts may vary by 0.2–0.5 ppm .
  • Dynamic Processes : Use variable-temperature NMR to identify rotational barriers in the methanamine bridge.
  • Impurity Analysis : Employ HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .

Q. What strategies mitigate decomposition during storage?

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the ethynyl group .
  • Lyophilization : Convert the compound to a stable hydrochloride salt for long-term storage (≥5 years) .

Q. How to design experiments to study bioactivity and structure-activity relationships (SAR)?

  • In Vitro Assays : Screen against target receptors (e.g., serotonin or dopamine transporters) using radiolabeled ligands .
  • Computational Modeling : Perform docking studies with software like AutoDock to predict binding affinities to biological targets .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. How to analyze electronic effects of substituents on reactivity?

  • Hammett Plots : Correlate substituent σ values (e.g., Cl, ethynyl) with reaction rates in nucleophilic substitutions .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Management : Implement continuous flow chemistry to control exothermic reactions and improve mixing .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd for Sonogashira couplings) with cheaper alternatives (e.g., CuI) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Reactant of Route 2
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N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

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